BENGH@ Methodological & Application

Check Availability & Pricing

Application Notes & Protocols for Adenosine 5'-
(a,B-methylene)diphosphate (AMPCP)

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Diphosphomethylphosphonic acid
Compound Name:
adenosyl ester

CAS No.: 7292-42-4

Cat. No.: B1197484

Get Quote

\ J

A Technical Guide for Synthesis, Purification, and Application of a Non-Hydrolyzable ADP/ATP
Analog

Introduction: The Role of Non-Hydrolyzable Analogs
in Biochemical Research

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving countless
biological processes through the hydrolysis of its high-energy phosphoanhydride bonds.
However, the inherent instability of these bonds makes it challenging to study the transient,
ATP-bound states of enzymes such as kinases, ATPases, and helicases. To overcome this,
researchers rely on non-hydrolyzable ATP analogs, which mimic the structure of the natural
nucleotide but resist enzymatic cleavage.[1]

This guide focuses on a pivotal member of this class: Adenosine 5'-(a,3-
methylene)diphosphate, commonly known as AMPCP or AOPCP. In this molecule, the bridging
oxygen atom between the a and 3 phosphates is replaced by a methylene (-CHz-) group,
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forming a stable phosphonate-phosphate linkage (P-C-P). This modification renders the
molecule highly resistant to hydrolysis by nucleotidases.[2][3]

AMPCP serves as an invaluable tool for:

o Structural Biology: Trapping enzymes in their ATP-bound conformation for crystallization or
cryo-electron microscopy.[3]

e Enzyme Kinetics: Acting as a competitive inhibitor to determine the binding affinity and
mechanism of ATP-dependent enzymes.

» Drug Discovery: Serving as a lead compound for the development of potent enzyme
inhibitors, notably for ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer
progression.[4][5][6][7]

This document provides a comprehensive, field-proven guide for the chemical synthesis,
purification, characterization, and experimental application of AMPCP.

Principle of Synthesis: The Morpholidate Pathway

The synthesis of AMPCP is a multi-step process that hinges on the creation of the P-C-P bond.
A robust and widely adopted method is the coupling of an activated adenosine monophosphate
(AMP) derivative with methylenebis(phosphonic acid). The key intermediate is adenosine 5'-
phosphomorpholidate.

The rationale for this pathway is as follows:

» Activation of AMP: The phosphate group of AMP is not sufficiently reactive to directly couple
with the phosphonate. It is first activated by reacting with morpholine in the presence of a
carbodiimide, such as dicyclohexylcarbodiimide (DCC). This forms a highly reactive
phosphoroamidate (the morpholidate), where the morpholino group is an excellent leaving

group.

¢ Nucleophilic Attack: The activated AMP-morpholidate is then subjected to nucleophilic attack
by the anion of methylenebis(phosphonic acid). This reaction displaces the morpholine and
forms the desired a,3-methylene P-C-P linkage, yielding the final AMPCP product.
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This strategy provides good yields and a high degree of control over the reaction.

Synthesis and Purification Workflow

The overall process can be visualized as a multi-stage workflow, from starting materials to a
fully characterized final product.
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Caption: Overall workflow for the synthesis, purification, and quality control of AMPCP.
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Detailed Experimental Protocols

Protocol 1: Synthesis of Adenosine 5'-(a,3-
methylene)diphosphate (AMPCP)

This protocol is adapted from established methods for synthesizing nucleotide phosphonate

analogs.[8]

Materials & Reagents:

Reagent Formula M.W. ( g/mol) Supplier Notes
Adenosine 5'-
Sigma-Aldrich, Cat#
monophosphate (free C10H14NsO7P 347.22
_ A1752

acid)
Morpholine CaHsNO 87.12 Anhydrous, redistilled
Dicyclohexylcarbodiim ]
) Ci3H22Nz2 206.33 Store under inert gas
ide (DCC)
Methylenebis(phosph Also known as

CH406P2 176.00
onic acid) Medronic acid
tert-Butanol (CHs)sCOH 74.12 Anhydrous
Pyridine CsHsN 79.10 Anhydrous
Diethyl ether (C2H5)20 74.12 Anhydrous

Procedure:

Part A: Synthesis of Adenosine 5'-phosphomorpholidate

e Dissolution: In a flame-dried, 250 mL round-bottom flask under an argon atmosphere,

suspend adenosine 5-monophosphate (1.0 g, 2.88 mmol) in a mixture of 50 mL of

anhydrous tert-butanol and 5 mL of water.

» Addition of Base: Add morpholine (1.0 mL, 11.5 mmol) to the suspension. Stir until a clear

solution is obtained.
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e Activation: In a separate flask, dissolve DCC (2.4 g, 11.6 mmol) in 20 mL of anhydrous tert-
butanol. Add this solution dropwise to the AMP solution over 30 minutes at room
temperature.

o Scientist's Note: DCC is a potent allergen and moisture-sensitive. Handle with care in a
fume hood. A white precipitate of dicyclohexylurea (DCU) will form almost immediately.

o Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours.

o Workup: Add 5 mL of water to quench any remaining DCC. Stir for 1 hour. Filter the mixture
to remove the DCU precipitate and wash the solid with a small amount of 50% tert-butanol.

o Extraction: Concentrate the filtrate under reduced pressure to about 20 mL. Wash the
agueous solution three times with 30 mL of diethyl ether to remove unreacted morpholine
and other organic impurities.

« |solation: Lyophilize the aqueous phase to obtain the crude adenosine 5'-
phosphomorpholidate as a white solid. This intermediate is typically used in the next step
without further purification.

Part B: Coupling to form AMPCP

Preparation: In a flame-dried 100 mL flask, dissolve methylenebis(phosphonic acid) (1.5 g,
8.5 mmol) in 30 mL of anhydrous pyridine.

Coupling Reaction: Dissolve the crude AMP-morpholidate from the previous step in 20 mL of
anhydrous pyridine. Add this solution to the methylenebis(phosphonic acid) solution.

Incubation: Heat the reaction mixture at 60°C for 24 hours under an argon atmosphere.

o Scientist's Note: The reaction progress can be monitored by thin-layer chromatography
(TLC) using a mobile phase of isopropanol:NH4sOH:H20 (6:3:1). The product will have a
lower Rf value than the starting morpholidate.[9]

Quenching: After cooling to room temperature, add 20 mL of water and stir for 30 minutes.
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» Solvent Removal: Remove the pyridine by rotary evaporation. The resulting crude oll
contains the target AMPCP, unreacted starting materials, and byproducts. This mixture is
now ready for purification.

Protocol 2: Purification by Anion-Exchange
Chromatography

Purification of nucleotides relies on the separation by charge, which is proportional to the
number of phosphate/phosphonate groups. Anion-exchange chromatography is the gold
standard for this application.[10][11][12][13][14]

Materials & Reagents:

DEAE-Sephadex A-25 resin (or similar strong anion-exchanger)

Triethylammonium bicarbonate (TEAB) buffer, 1.0 M stock, pH 8.5

Hydrochloric acid (HCI) and Sodium Hydroxide (NaOH) for pH adjustment

UV Spectrophotometer or HPLC with UV detector

Procedure:

e Column Preparation: Prepare a slurry of DEAE-Sephadex A-25 resin in 0.1 M TEAB buffer.
Pack a column (e.g., 2.5 x 40 cm) and equilibrate it with 3-5 column volumes of 0.1 M TEAB
buffer (pH 8.5) until the pH and conductivity of the eluate match the buffer.

e Sample Loading: Dissolve the crude AMPCP from the synthesis step in a minimal volume of
0.1 M TEAB buffer and adjust the pH to 8.5. Load the sample onto the column.

e Elution Gradient: Elute the column with a linear gradient of TEAB buffer, from 0.1 M to 1.0 M,
over a total volume of 2-3 liters.

o Scientist's Note: Unreacted AMP and AMP-morpholidate will elute at lower salt
concentrations. The desired product, AMPCP, having a greater negative charge, will elute
at a higher TEAB concentration (typically around 0.4-0.6 M).
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e Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor the absorbance at

259 nm (the Amax for adenosine).

» Pooling and Lyophilization: Pool the fractions corresponding to the major product peak.
Lyophilize the pooled solution to dryness. To ensure complete removal of the volatile TEAB
salt, redissolve the residue in water and lyophilize again two more times. The final product
will be a white, fluffy solid, as the triethylammonium salt.
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Caption: Step-by-step workflow for the anion-exchange purification of AMPCP.
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Protocol 3: Characterization and Quality Control

It is critical to validate the identity and purity of the synthesized analog before its use in
biological assays.

Expected Analytical Data:

Analysis Technique Expected Result

A single major peak with >95% purity. Retention
Anion-Exchange HPLC time will be longer than AMP but shorter than

ATP under similar conditions.

Expected [M-H]~ ion at m/z = 428.05. The exact

Mass Spectrometry (ESI-) ass is CoiH1NOsP
11M117IN50U9F 2.

Two distinct phosphorus signals, likely a doublet
3P NMR (in D20) and a triplet due to P-C-P coupling, confirming
the methylene bridge.

Absorbance maximum (Amax) at 259 nm in
UV Spectroscopy neutral buffer. Concentration can be determined
using €250 = 15,400 M~1cm~1,[15]

Application Protocol: Enzyme Inhibition Assay

AMPCP is an excellent tool for probing the active sites of ATP-dependent enzymes. This
protocol describes a competitive binding assay to determine the inhibition constant (Ki) of
AMPCP for a generic kinase.[1]

Principle:

This assay uses a fluorescent ATP analog, TNP-ATP (2'(3")-0-(2,4,6-Trinitrophenyl)adenosine
5'-triphosphate), which increases in fluorescence upon binding to the hydrophobic active site of
a kinase. The non-fluorescent inhibitor (AMPCP) competes for the same binding site,
displacing TNP-ATP and causing a measurable decrease in fluorescence. By titrating in the
inhibitor, a binding curve can be generated to calculate its affinity.

Materials:
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Purified kinase of interest

TNP-ATP

Synthesized and validated AMPCP

Assay Buffer (e.g., 50 mM HEPES, 100 mM KCI, 10 mM MgClz, pH 7.5)

Fluorometer and microplates

Procedure:

o Determine TNP-ATP Kd: First, determine the dissociation constant (Kd) of TNP-ATP for your
kinase by titrating the kinase into a fixed concentration of TNP-ATP (e.g., 1 uM) and
measuring the fluorescence increase.

e Prepare Reagents: Prepare a stock solution of your kinase, a stock of TNP-ATP, and a serial
dilution of your purified AMPCP in the assay buffer.

o Set up Assay Plate: In a microplate, add the kinase at a fixed concentration (e.g., 2x the Kd
of TNP-ATP) and TNP-ATP at a fixed concentration (e.g., at its Kd).

e Add Inhibitor: Add the varying concentrations of AMPCP to the wells. Include a control with
no inhibitor.

¢ Incubate: Incubate the plate at room temperature for 30 minutes to allow binding to reach
equilibrium.

o Measure Fluorescence: Measure the fluorescence intensity (Excitation ~408 nm, Emission
~545 nm).

« Data Analysis: Plot the decrease in fluorescence as a function of the AMPCP concentration.
Fit the data to a competitive binding equation to determine the ICso. The Ki can then be
calculated using the Cheng-Prusoff equation: Ki = ICso / (1 + [TNP-ATP]/Kd).

Caption: Mechanism of competitive inhibition by AMPCP at a kinase active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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